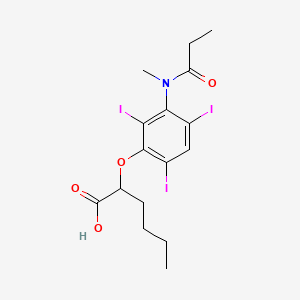
2-(3-(N-Methylpropionamido)-2,4,6-triiodophenoxy)hexanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-(N-Methylpropionamido)-2,4,6-triiodophenoxy)hexanoic acid is a complex organic compound characterized by the presence of multiple functional groups, including an amide, a phenoxy group, and a carboxylic acid
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-(N-Methylpropionamido)-2,4,6-triiodophenoxy)hexanoic acid typically involves multiple steps:
Iodination of Phenol: The phenol is iodinated to introduce three iodine atoms at the 2, 4, and 6 positions.
Amidation: The iodinated phenol is then reacted with N-methylpropionamide to form the N-methylpropionamido derivative.
Etherification: The resulting compound undergoes etherification with hexanoic acid to form the final product.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlled temperatures, use of catalysts, and purification steps such as recrystallization or chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the phenoxy group.
Reduction: Reduction reactions can target the amide group, converting it to an amine.
Substitution: The iodine atoms on the phenyl ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium cyanide can be employed.
Major Products:
Oxidation: Products may include quinones or other oxidized derivatives.
Reduction: Amine derivatives are formed.
Substitution: Substituted phenoxy derivatives are produced.
Applications De Recherche Scientifique
2-(3-(N-Methylpropionamido)-2,4,6-triiodophenoxy)hexanoic acid has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential as a radiolabeled compound in imaging studies due to its triiodinated structure.
Medicine: Explored for its potential use in diagnostic imaging and as a therapeutic agent.
Industry: Utilized in the development of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-(3-(N-Methylpropionamido)-2,4,6-triiodophenoxy)hexanoic acid involves its interaction with specific molecular targets:
Molecular Targets: The compound may target enzymes or receptors involved in metabolic pathways.
Pathways Involved: It can modulate pathways related to oxidative stress, inflammation, or cellular signaling.
Comparaison Avec Des Composés Similaires
- 2-(3-(N-Methylpropionamido)-2,4,6-triiodophenoxy)butanoic acid
- 2-(3-(N-Methylpropionamido)-2,4,6-triiodophenoxy)pentanoic acid
Comparison:
- Uniqueness: The hexanoic acid derivative is unique due to its longer aliphatic chain, which may influence its solubility, reactivity, and biological activity.
- Properties: Compared to its butanoic and pentanoic acid analogs, the hexanoic acid derivative may exhibit different pharmacokinetics and biodistribution profiles.
Propriétés
Numéro CAS |
24340-27-0 |
|---|---|
Formule moléculaire |
C16H20I3NO4 |
Poids moléculaire |
671.05 g/mol |
Nom IUPAC |
2-[2,4,6-triiodo-3-[methyl(propanoyl)amino]phenoxy]hexanoic acid |
InChI |
InChI=1S/C16H20I3NO4/c1-4-6-7-11(16(22)23)24-15-10(18)8-9(17)14(13(15)19)20(3)12(21)5-2/h8,11H,4-7H2,1-3H3,(H,22,23) |
Clé InChI |
KUIXXSYZPPSFJG-UHFFFAOYSA-N |
SMILES canonique |
CCCCC(C(=O)O)OC1=C(C=C(C(=C1I)N(C)C(=O)CC)I)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



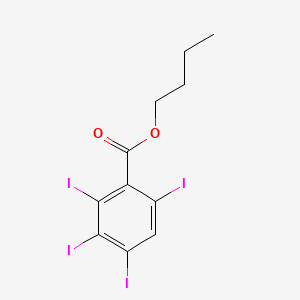

![3-[4-(3-Oxo-1,3-diphenylpropyl)piperazin-1-yl]-1,3-diphenylpropan-1-one](/img/structure/B14695586.png)
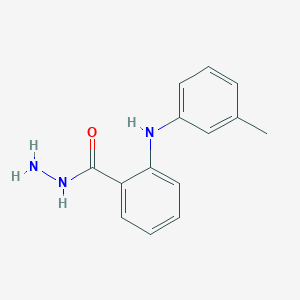
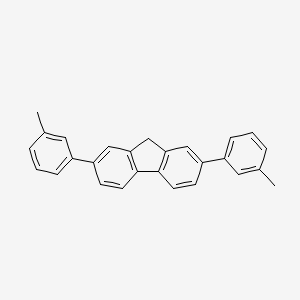


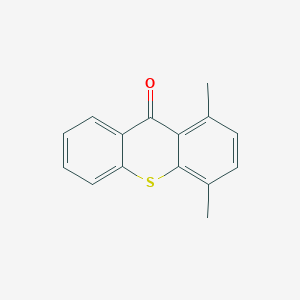


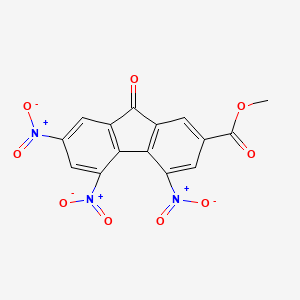
![1,1'-[(Chloromethylene)bis(oxy)]bis(4-chlorobenzene)](/img/structure/B14695642.png)
![9-Butyl-2,3-diphenylpyrazino[2,3-f]quinazolin-10(9h)-one](/img/structure/B14695646.png)
